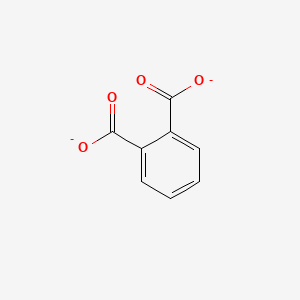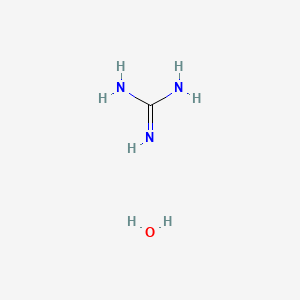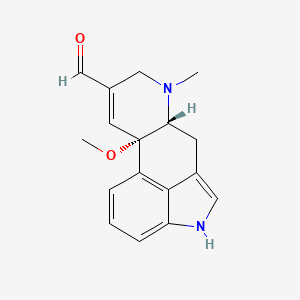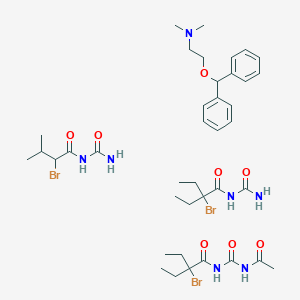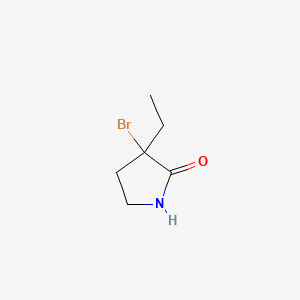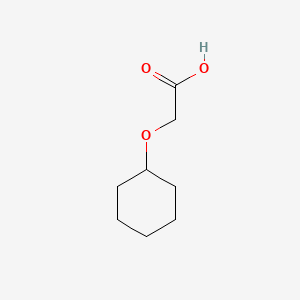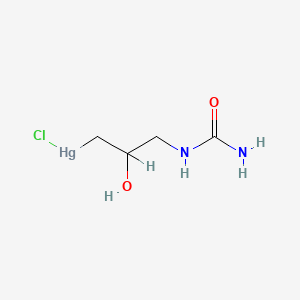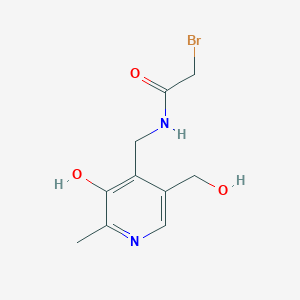
DL-Pantothenic acid
Übersicht
Beschreibung
DL-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin found in various nutritional supplements . It is an essential nutrient for all animals as it is required to synthesize coenzyme A (CoA), which is essential for cellular energy production and for the synthesis and metabolism of proteins, carbohydrates, and fats . It is the combination of pantoic acid and β-alanine . Only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity .
Synthesis Analysis
The biological production of D-pantothenic acid employs pantothenate synthetase (PS) as the key enzyme . A highly active pantothenate synthetase from Corynebacterium glutamicum enables the production of D-pantothenic acid with high productivity . Another study reported the expression of a novel D-lactonase TSDL in Escherichia coli for the biocatalytic kinetic resolution of D,L-pantoyl lactone .Molecular Structure Analysis
Pantothenic acid comprises a derivative of butyric acid (pantoic acid) joined by a peptide linkage to the amino acid β-alanine . It is systematically named as N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alanine (C9H17NO5; MW = 219.23) .Chemical Reactions Analysis
D-pantothenic acid plays a potential role in reducing cholesterol levels in people suffering from dyslipidemia . It is involved in the carbohydrate, protein, and fatty acid metabolism . Biocatalytic kinetic resolution of D,L-pantoyl lactone using D-lactonase is an efficient route to synthesize D-pantolactone .Physical And Chemical Properties Analysis
Panthenol is a white, crystalline powder with a molecular weight of 205 g/mol and a melting point of 63 °C . Pantothenic Acid is a hygroscopic oil with a molecular weight of 219 g/mol and a boiling point of 551 °C .Wissenschaftliche Forschungsanwendungen
1. Acne Treatment
A study by Yang et al. (2014) focused on the effectiveness of a pantothenic acid-based dietary supplement for treating facial acne. The randomized, double-blind, placebo-controlled study found a significant reduction in total lesion count in the pantothenic acid group compared to the placebo group. This suggests that pantothenic acid-based supplements can be effective in treating acne lesions (Yang et al., 2014).
2. Antimicrobial Drug Target
Spry et al. (2008) discussed how pantothenic acid, a precursor of coenzyme A (CoA), is essential for the growth of pathogenic microorganisms. The study highlighted the potential of pantothenic acid utilization as a novel antimicrobial drug target. This research suggests the feasibility of using pantothenic acid analogues to inhibit the growth of a range of microorganisms (Spry et al., 2008).
3. Chemical Synthesis
Kopelevich et al. (1982) synthesized DL-4-amino-2-hydroxy-3,3-dimethylbutanoic acid, a new analog of pantothenic acid. This research contributes to the field of chemical synthesis by providing new methods for creating pantothenic acid analogs, which could have various scientific applications (Kopelevich et al., 1982).
4. Wound Healing
A study by Wiederholt et al. (2009) indicated that pantothenate has a positive effect on the migration and proliferation of cultured fibroblasts, which is relevant for wound healing. This research provides molecular data supporting the role of pantothenate in promoting the proliferation of dermal fibroblasts, suggesting its potential use in clinical applications related to skin repair and wound healing (Wiederholt et al., 2009).
5. Production of d-Pantothenic Acid
Research by Tigu et al. (2018) focused on the biological production of d-pantothenic acid using pantothenate synthetase (PS). They found that PS from Corynebacterium glutamicum had the highest activity and kinetics for d-pantothenic acid production, highlighting its potential for industrial applications (Tigu et al., 2018).
6. Myelin Synthesis in the Brain
Ismail et al. (2019) discovered that vitamin B5 (d-pantothenic acid) localizes in myelinated structures of the rat brain. This suggests a potential role for cerebral vitamin B5 stores in local myelin homeostasis, which could have implications for understanding neurodegenerative diseases where myelin loss is a characteristic (Ismail et al., 2019).
7. Antimalarial Drug Target
Saliba et al. (2005) investigated the effects of provitamin pantothenol on the growth of the malaria parasite, Plasmodium falciparum. Their findings highlighted the potential of the coenzyme A biosynthesis pathway as an antimalarial drug target, specifically pointing to pantothenate kinase as a focus for drug development (Saliba et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKWGTUZJEAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047229 | |
| Record name | (±)-Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
599-54-2 | |
| Record name | (±)-Pantothenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Pantothenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTOTHENIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Y94D1203 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



